(Z)-9-Pentadecenoic acid

Description

Contextualization within Fatty Acid Biochemistry

Fatty acids are fundamental building blocks of lipids and are essential for numerous biological functions, including energy storage and cell membrane structure. siglaboratory.com They are broadly categorized based on the length of their carbon chain and the presence, number, and configuration of double bonds. wikipedia.org

(Z)-9-Pentadecenoic acid is classified as a monounsaturated fatty acid due to its single double bond. The "Z" designation, synonymous with "cis," indicates that the hydrogen atoms adjacent to the double bond are on the same side of the carbon chain, resulting in a bend in the molecule's structure. wikipedia.org This contrasts with "trans" fatty acids, where the hydrogen atoms are on opposite sides.

It belongs to the group of odd-chain fatty acids, which have an odd number of carbon atoms. While even-chain fatty acids are more common, odd-chain fatty acids like pentadecanoic acid and its unsaturated derivatives are synthesized from propionyl-CoA, which can be derived from the diet or through microbial action in the gut. researchgate.netfrontiersin.org

Significance in Biological Systems Research

Research has highlighted the presence and potential roles of this compound and its related compounds across a diverse range of biological systems.

Microbial World: (Z)-14-methyl-9-pentadecenoic acid, a structurally related compound, has been identified in various bacteria, including Streptomyces species. nih.gov Research has explored the antimicrobial properties of similar fatty acids. For instance, (5Z,9Z)-14-methyl-5,9-pentadecadienoic acid, found in the marine organism Eunicea succinea, has shown activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis. acs.org

Marine Organisms: Marine ecosystems are a rich source of unique fatty acids. Studies on marine invertebrates have identified novel fatty acids, including derivatives of pentadecenoic acid. nih.govacs.org For example, the ethyl ester of 9-pentadecenoic acid has been isolated from the sea anemone Anemonia viridis. farmaciajournal.com

Plant Kingdom: While less common than other fatty acids, this compound has been reported in plants such as Elaeagnus angustifolia. nih.gov Plant-derived oxylipins, which are metabolites derived from polyunsaturated fatty acids, have been shown to possess antimicrobial properties and play a role in plant defense mechanisms. nih.gov

Human Health and Disease: Odd-chain fatty acids, including pentadecanoic acid, are increasingly studied as potential biomarkers for dietary intake and their association with various health outcomes. frontiersin.orgconsensus.app Research has shown that pentadecanoic acid can be a biomarker for dairy fat consumption. consensus.app Furthermore, studies have investigated the metabolism of fatty acids in various diseases. For instance, abnormal fatty acid metabolism, including the presence of C15 fatty acids, has been observed in the peripheral nerves of patients with pernicious anemia. nih.gov Recent studies have also suggested that fatty acids may serve as potential biomarkers for conditions like prostate cancer. plos.org A 2024 study found that synbiotics could increase the levels of 9-pentadecanoic acid in the gut, which may help in alleviating intestinal inflammation. nih.gov

Enzyme Inhibition: A branched-chain derivative, (Z)-14-methyl-9-pentadecenoic acid, has been shown to inhibit the human DNA topoisomerase I enzyme. nih.govresearchgate.netnih.gov This enzyme is crucial for DNA replication and transcription, making it a target for certain therapeutic agents. researchgate.net The inhibitory activity of fatty acids is often dependent on their specific structure, including chain length and the geometry of the double bonds. researchgate.net

| Research Area | Key Findings Related to this compound and its Derivatives |

| Microbiology | A related compound, (Z)-14-methyl-9-pentadecenoic acid, is found in bacteria. nih.gov |

| Marine Biology | 9-Pentadecenoic acid ethyl ester isolated from Anemonia viridis. farmaciajournal.com |

| Plant Science | This compound reported in Elaeagnus angustifolia. nih.gov |

| Human Health | C15 fatty acids investigated as biomarkers for diet and disease. consensus.appnih.govplos.org |

| Enzymology | (Z)-14-methyl-9-pentadecenoic acid inhibits DNA topoisomerase I. researchgate.netnih.gov |

Table 2: Summary of Research Findings on this compound and its Derivatives across Different Biological Systems.

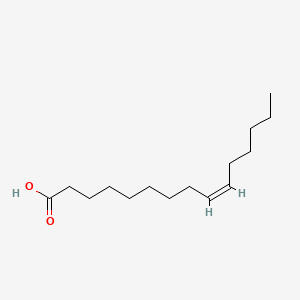

Structure

2D Structure

3D Structure

Properties

CAS No. |

1903-03-3 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

(Z)-pentadec-9-enoic acid |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h6-7H,2-5,8-14H2,1H3,(H,16,17)/b7-6- |

InChI Key |

DJCQJZKZUCHHAL-SREVYHEPSA-N |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Distribution of Z 9 Pentadecenoic Acid in Biological Systems

Presence in Plant-Derived Lipids

(Z)-9-Pentadecenoic acid has been identified in the lipids of various plants, although typically as a minor component. Research has shown its presence in the seeds, fruits, and vegetative tissues of different plant species.

One notable example is its detection in the fruit of Durio graveolens, a species of durian. A study analyzing the fatty acid composition of this fruit reported the presence of several unsaturated fats, including this compound, alongside more common fatty acids like oleic acid and linoleic acid. wikipedia.orgresearchgate.net Similarly, it has been reported in Elaeagnus angustifolia. nih.gov

The concentration of this compound in plant lipids can vary depending on the plant species, growing conditions, and the specific tissue analyzed.

Table 1: Examples of Plant Species Containing this compound

| Plant Species | Common Name | Plant Part | Reference |

|---|---|---|---|

| Durio graveolens | Red-fleshed durian | Fruit Pulp | wikipedia.orgresearchgate.net |

Detection in Animal-Derived Lipids

In the animal kingdom, this compound is found in the lipids of both terrestrial and marine animals. Its presence is often linked to diet and the metabolic processes within the animal.

Ruminant animals, such as cows, are a significant source of odd-chain fatty acids, including the saturated pentadecanoic acid, which is found in milk fat and meat. wikipedia.org While the saturated form is more commonly discussed, unsaturated odd-chain fatty acids like this compound are also present. The butterfat in cow's milk, for instance, contains a variety of fatty acids, and odd-chain fatty acids are known components. wikipedia.org

Marine organisms also contribute to the distribution of this fatty acid. Studies on the fatty acid profiles of various marine fish species have identified pentadecenoic acid as a constituent of their lipids. researchgate.net For example, an analysis of 34 marine fish species from the Mediterranean Sea detected pentadecanoic acid in ranges from 0.05% to 2.35% of total fatty acids. researchgate.net It has also been reported in the rainbow smelt, Osmerus mordax. nih.gov

Table 2: Occurrence of Pentadecenoic Acid in Animal-Derived Products

| Animal Source | Product/Tissue | Concentration Range (% of total fatty acids) | Reference |

|---|---|---|---|

| Ruminants | Milk Fat | 1.05% (for Pentadecanoic acid) | |

| Ruminants | Meat Fat | 0.43% (for Pentadecanoic acid) |

Identification in Microbial Species

Microorganisms, including bacteria and fungi, are known to synthesize a diverse array of fatty acids, including odd-chain varieties like this compound. It is found in esterified form in the lipids of many bacterial species. caymanchem.com

Some microorganisms produce this fatty acid as a metabolic byproduct, and it can be a component of their cellular membranes, influencing fluidity and function. For instance, the saturated form, pentadecanoic acid, has been noted for its antimicrobial properties, inhibiting the growth of pathogenic bacteria and fungi. nih.govnih.gov Research has also explored the antifungal activity of related odd-chain unsaturated fatty acids, such as cis-9-heptadecenoic acid produced by the fungus Pseudozyma flocculosa, suggesting a potential role for these types of fatty acids in microbial interactions. asm.org

The production of this compound and other odd-chain fatty acids by microbes is an area of ongoing research, with potential applications in various biotechnological fields.

Biosynthesis and Metabolic Pathways of Z 9 Pentadecenoic Acid

Endogenous Biosynthesis Pathways

While microorganisms naturally produce fatty acids, these are predominantly even-chain variants, with only negligible amounts of odd-chain fatty acids (OCFAs) being generated. nih.gov The synthesis of OCFAs like pentadecanoic acid (C15:0), the saturated precursor to (Z)-9-Pentadecenoic acid, hinges on the availability of propionyl-CoA to initiate fatty acid synthesis. nih.govfrontiersin.org

Propionyl-CoA Pathway for Odd-Chain Fatty Acid Elongation

The cornerstone of odd-chain fatty acid biosynthesis is the substitution of the typical acetyl-CoA starter unit with propionyl-CoA. nih.gov Propionyl-CoA can be generated through several metabolic routes, including the degradation of amino acids (isoleucine, valine) and the β-oxidation of long-chain fatty acids. nih.gov

Once propionyl-CoA is available, it serves as the primer for the fatty acid synthase (FAS) complex. The synthesis is initiated by the condensation of propionyl-CoA with malonyl-CoA, forming a five-carbon intermediate, 3-oxovaleryl-ACP. nih.govfrontiersin.org This molecule then enters the fatty acid elongation cycle, where two-carbon units from malonyl-CoA are sequentially added. nih.gov After several cycles of elongation, the 15-carbon saturated fatty acid, pentadecanoic acid (C15:0), is produced. The final step to produce this compound involves the introduction of a cis-double bond at the ninth carbon position, a reaction typically catalyzed by a Δ9-stearoyl-CoA desaturase enzyme. mdpi.com

| Step | Description | Key Molecules |

| 1. Primer Formation | Generation of the three-carbon starter unit. | Propionyl-CoA |

| 2. Initiation | Condensation of the starter unit with a two-carbon unit. | Propionyl-CoA, Malonyl-CoA, 3-oxovaleryl-ACP |

| 3. Elongation | Sequential addition of two-carbon units to the growing fatty acid chain. | Malonyl-CoA, Fatty Acid Synthase (FAS) |

| 4. Termination | Release of the 15-carbon saturated fatty acid. | Pentadecanoic acid (C15:0) |

| 5. Desaturation | Introduction of a double bond at the Δ9 position. | Δ9-desaturase, this compound |

De Novo Fatty Acid Synthesis Considerations

De novo synthesis of odd-chain fatty acids from simple carbon sources like glucose is not a primary metabolic pathway in most organisms, which are geared towards even-chain fatty acid production using acetyl-CoA. nih.gov To achieve de novo synthesis of OCFAs without external precursor supplementation (like propionate), metabolic pathways must be engineered to produce propionyl-CoA endogenously. frontiersin.org Pathways such as the citramalate/2-ketobutyrate pathway or the aspartate/2-ketobutyrate pathway can be harnessed to convert central metabolites like pyruvate (B1213749) and oxaloacetate into propionyl-CoA. tandfonline.comnih.govfrontiersin.org This engineered internal supply of propionyl-CoA allows the fatty acid synthesis machinery to produce odd-chain fatty acids directly from glucose. frontiersin.org

Microbial Biosynthesis and Bioproduction Engineering

Due to their valuable applications, significant research has focused on engineering microorganisms to become efficient cell factories for odd-chain fatty acids. frontiersin.orgnih.gov Oleaginous yeasts like Yarrowia lipolytica and bacteria such as Escherichia coli are common hosts for this metabolic engineering. frontiersin.orgnih.gov

Engineered Microorganisms for Odd-Chain Fatty Acid Production (e.g., Yarrowia lipolytica, E. coli)

Yarrowia lipolytica : This oleaginous yeast is a favored host due to its natural ability to accumulate large quantities of lipids. nih.gov Wild-type strains, however, produce minimal OCFAs. researchgate.net Engineering strategies in Y. lipolytica often involve:

Precursor Supply Enhancement : Overexpressing pathways that convert glucose to propionyl-CoA. For instance, a modular pathway with seven genes was constructed to synthesize propionyl-CoA from oxaloacetate, increasing the OCFA percentage from 0.84% to 3.86% of total fatty acids. frontiersin.org

Blocking Competing Pathways : Deleting genes that consume propionyl-CoA. For example, deleting the PHD1 gene, which is part of the methylcitrate cycle that catabolizes propionyl-CoA, significantly boosts its availability for fatty acid synthesis, increasing the OCFA ratio to 46.82% of total lipids. researchgate.netnih.gov

Improving Lipid Accumulation : Transferring OCFA-producing modifications into "obese" strains that have been engineered for high lipid storage (e.g., by deleting lipid degradation genes like POX and TGL4). frontiersin.orgnih.gov This resulted in a 7.2-fold increase in OCFA production. frontiersin.org

Escherichia coli : E. coli is another popular chassis for metabolic engineering due to its well-understood genetics and rapid growth. nih.gov Production of OCFAs in E. coli typically requires supplementing the growth medium with propionate (B1217596). nih.gov Engineering efforts have included:

Introducing Key Enzymes : Overexpressing a propionyl-CoA synthetase (prpE) from Salmonella enterica to efficiently convert supplemented propionate into propionyl-CoA. nih.gov

Expressing Specific Thioesterases : Introducing acyl-ACP thioesterases with specificities that favor the release of medium-chain fatty acids. For example, using thioesterases from Umbellularia californica or Ricinus communis led to the production of different profiles of odd-chain fatty acids, with total titers reaching up to 297 mg/L. nih.gov

Optimization of Fermentation Conditions for Enhanced Yield

Beyond genetic modification, optimizing the fermentation environment is crucial for maximizing OCFA production. Key parameters include the type and concentration of carbon sources.

In Y. lipolytica, a fed-batch co-feeding strategy using both a primary carbon source (like glucose or acetate) and a precursor (propionate) has been optimized. researchgate.netnih.gov However, high concentrations of propionate can inhibit cell growth. tandfonline.comresearchgate.net One study found that optimal production of heptadecenoic acid (C17:1), a related OCFA, was achieved with 2.23 g/L of sodium propionate and 17.48 g/L of sodium acetate. mdpi.comresearchgate.net This careful balancing of precursors is essential to support robust growth while maximizing the incorporation of propionyl-CoA into fatty acids. mdpi.com A fed-batch strategy in an engineered Y. lipolytica strain ultimately yielded 0.75 g/L of OCFAs, the highest reported production in that organism at the time. researchgate.netnih.gov

Genetic Modification Strategies for Pathway Manipulation

Advanced genetic tools are employed to precisely control metabolic flux towards OCFA synthesis.

Gene Overexpression : Key enzymes in the biosynthetic pathway are overexpressed to pull metabolic flux towards the desired product. In Y. lipolytica, overexpressing the Δ9 fatty acid desaturase gene (YlOLE1) significantly increased the proportion of unsaturated OCFAs. mdpi.com Similarly, overexpressing the pyruvate dehydrogenase (PDH) complex can improve the conversion of α-ketobutyrate to propionyl-CoA. nih.gov

Gene Deletion/Disruption : Genes involved in competing pathways or product degradation are knocked out. As mentioned, deleting PHD1 in Y. lipolytica prevents propionyl-CoA catabolism. researchgate.net In Schizochytrium sp., knocking out methylmalonyl-CoA mutase (MCM), which consumes propionyl-CoA, increased the OCFA titer 5.76-fold. acs.org

Modular Pathway Engineering : Entire multi-gene pathways are constructed and introduced into the host organism. A seven-gene module for de novo propionyl-CoA synthesis from glucose was successfully implemented in Y. lipolytica, enabling OCFA production without propionate feeding. nih.govfrontiersin.org Synthetic biology tools like Golden Gate assembly and CRISPR/Cas9 are instrumental in constructing and integrating these complex pathways. nih.gov

| Strain (Host) | Genetic Modification Strategy | OCFA Titer / % of Total Lipids | Reference |

| Y. lipolytica | Overexpression of 7-gene propionyl-CoA synthesis pathway in an "obese" strain. | 0.36 g/L | frontiersin.org |

| Y. lipolytica | Deletion of PHD1 gene in an "obese" strain with optimized fed-batch fermentation. | 0.75 g/L (46.82% of total lipids) | researchgate.netnih.gov |

| E. coli | Overexpression of prpE and a thioesterase from R. communis with propionate feeding. | 297 mg/L | nih.gov |

| Schizochytrium sp. | Knockout of methylmalonyl-CoA mutase (MCM) with fed-batch co-feeding. | 6.82 g/L | acs.org |

Enzymatic Synthesis Approaches for this compound and Derivatives

Enzymatic methods offer a powerful approach for synthesizing fatty acids and their derivatives due to their high specificity and operation under mild conditions. Lipases, for example, are widely used in organic solvents to esterify fatty acids, producing valuable derivatives. wur.nl While specific enzymatic synthesis of this compound is not extensively detailed, general principles of biocatalysis are applicable.

Enzymatic conversion is a particularly interesting method for producing unusual fatty acid derivatives. wur.nl For instance, cytochrome P450 monooxygenases are capable of hydroxylating fatty acids at specific positions. A system comprising a P450 enzyme, along with its reductase partners, can be used for the biosynthesis of hydroxylated fatty acids. mdpi.com Such an enzymatic system could theoretically be engineered to act on this compound to create novel hydroxylated derivatives.

The challenge often lies in the poor solubility of fatty acids in aqueous systems, which necessitates the use of non-conventional media like organic solvents or oil-water emulsions for enzymatic conversions. wur.nl Research has demonstrated the use of bi-enzymatic cascades, such as combining lipase-catalyzed hydrolysis with other enzymatic modifications, to produce and separate specific fatty acids from natural oil sources. wur.nl

Chemical Synthesis Methodologies (e.g., utilizing (trimethylsilyl)acetylene)

A robust chemical synthesis for derivatives of this compound has been developed, highlighting the utility of organosilicon compounds in modern organic synthesis. nih.govnih.govresearchgate.net An improved, seven-step synthesis for a related compound, (Z)-14-methyl-9-pentadecenoic acid, demonstrates a versatile strategy that ensures the correct geometry of the double bond. nih.gov This methodology is centered on the use of (trimethylsilyl)acetylene as a key building block. nih.govwikipedia.org

The synthesis begins with a commercially available long-chain bromo-alcohol, such as 8-bromo-1-octanol. nih.gov The alcohol group is first protected, and then the molecule undergoes an acetylide coupling reaction with (trimethylsilyl)acetylene. nih.gov After removing the silyl (B83357) protecting group, a second acetylide coupling is performed with a different alkyl bromide. This is followed by the hydrogenation of the resulting internal alkyne and, finally, oxidation of the alcohol to the carboxylic acid. nih.gov

The key steps in this synthetic pathway are outlined below.

Table 2: Example Synthesis Steps for a (Z)-9-Unsaturated Fatty Acid Derivative

| Step | Reaction | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Protection of Alcohol | 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (PTSA) | 93% | nih.gov |

| 2 | First Acetylide Coupling | (trimethylsilyl)acetylene, n-BuLi, THF-HMPA | 100% | nih.gov |

| 3 | Desilylation | Tetrabutylammonium fluoride (B91410) (TBAF) | 60% | nih.gov |

| 4 | Second Acetylide Coupling | n-BuLi, 4-methyl-1-bromopentane | 77% | nih.gov |

| 5 | Deprotection of Alcohol | Acetic Acid, THF, Water | 94% | nih.gov |

| 6 | Alkyne Hydrogenation | Lindlar's Catalyst, H₂ | 95% | nih.gov |

| 7 | Oxidation to Carboxylic Acid | Pyridinium dichromate (PDC), DMF | 81% | nih.gov |

| Overall | - | - | 16% | nih.govnih.gov |

This strategic use of (trimethylsilyl)acetylene as a protected form of acetylene (B1199291) prevents unwanted side reactions and allows for the sequential, controlled construction of the carbon backbone. nih.govwikipedia.org

Stereoselective Synthesis Research

A critical aspect of synthesizing unsaturated fatty acids is controlling the stereochemistry of the double bond. For this compound, the (Z) or cis configuration is required. The chemical synthesis methodology described above achieves excellent stereoselectivity. nih.govcapes.gov.br

The stereocontrol is introduced during the hydrogenation of the internal alkyne intermediate. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a well-established method for the stereoselective reduction of an alkyne to a cis-alkene. nih.gov This reaction proceeds via the syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the (Z)-isomer. nih.gov In the synthesis of (Z)-14-methyl-9-pentadecenoic acid, this step reportedly provides 100% Z stereoselectivity for the C-9 double bond. nih.govresearchgate.net This high degree of stereoselectivity is crucial, as the geometric configuration of the double bond significantly influences the biological properties of fatty acids. researchgate.net

Biological Roles and Mechanisms of Action of Z 9 Pentadecenoic Acid

General Metabolic Significance within Lipid Metabolism

Odd-chain fatty acids like (Z)-9-Pentadecenoic acid are integrated into the body's lipid metabolism, a complex process involving the breakdown and synthesis of fats for energy and structural purposes. mdpi.com Unlike even-chain fatty acids, the metabolism of odd-chain fatty acids through beta-oxidation yields a final three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA. mdpi.com Propionyl-CoA can then be converted into succinyl-CoA, which enters the citric acid cycle, highlighting a connection between fatty acid and carbohydrate metabolism. mdpi.com

Epidemiological studies have shown that plasma concentrations of odd-chain saturated fatty acids, such as pentadecanoic acid (C15:0), are associated with a lower risk of cardiometabolic diseases. nih.gov While it was once thought that these fatty acids were primarily obtained from dietary sources like dairy, there is evidence for their endogenous production. nih.gov The presence and metabolism of these fatty acids are significant as they are the foundational components for more complex lipids and are involved in physiological and disease-related pathways. nih.gov

Cellular and Molecular Mechanisms of Action

This compound, primarily through studies of its parent compound pentadecanoic acid (C15:0), is understood to exert its effects by modulating several key intracellular signaling pathways that are central to cellular metabolism, growth, and inflammation.

Pentadecanoic acid (C15:0) is a known activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. nih.govcreative-proteomics.com AMPK activation shifts cellular processes from anabolic (energy-consuming) pathways to catabolic (energy-producing) pathways to restore energy balance. nih.gov This activation is a primary mechanism through which C15:0 supports cardiometabolic health. nih.gov By activating AMPK, C15:0 can influence glucose metabolism and fatty acid oxidation. creative-proteomics.com Metformin, a common medication for type 2 diabetes, also functions primarily by activating AMPK. nih.gov

| Signaling Pathway | Molecule | Key Action | Primary Outcome | Reference Cell Systems/Studies |

|---|---|---|---|---|

| AMP-activated Protein Kinase (AMPK) | This compound (as C15:0) | Activation | Supports metabolic regulation and cellular energy balance. | Human cell-based molecular phenotyping assays, comparisons with metformin. nih.govcreative-proteomics.com |

Research has identified pentadecanoic acid (C15:0) as an endogenous agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARδ. creative-proteomics.comnih.gov PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. researchgate.net PPARα is highly expressed in tissues with high rates of fatty acid oxidation like the liver, heart, and skeletal muscle. researchgate.net Its activation leads to increased fatty acid uptake and oxidation. researchgate.net PPARδ activation is also known to induce fatty acid oxidation. The role of C15:0 as a PPARα/δ agonist helps explain its anti-inflammatory and antifibrotic activities. creative-proteomics.com

| Signaling Pathway | Molecule | Key Action | Primary Outcome | Reference Cell Systems/Studies |

|---|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor Alpha/Delta (PPARα/δ) | This compound (as C15:0) | Agonist/Activation | Regulates lipid metabolism, promotes fatty acid oxidation, and mediates anti-inflammatory effects. | Cell-based assays demonstrating dose-dependent activation of PPARα and PPARδ. creative-proteomics.comnih.gov |

In addition to activating AMPK, pentadecanoic acid (C15:0) has been shown to inhibit the mechanistic target of rapamycin (B549165) (mTOR). nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Its inhibition is a key mechanism for compounds that enhance longevity, such as rapamycin. nih.gov The dual action of activating AMPK and inhibiting mTOR positions C15:0 as a molecule that targets core components of human longevity pathways. nih.gov

| Signaling Pathway | Molecule | Key Action | Primary Outcome | Reference Cell Systems/Studies |

|---|---|---|---|---|

| Mechanistic Target of Rapamycin (mTOR) | This compound (as C15:0) | Inhibition | Modulates cell growth and proliferation; linked to longevity pathways. | Human cell-based molecular phenotyping assays, comparisons with rapamycin. nih.gov |

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, influencing gene expression related to immunity, cell growth, and differentiation. The JAK2/STAT3 pathway, when overactive, is implicated in inflammatory conditions and cancer. Studies have demonstrated that pentadecanoic acid can suppress this pathway. Specifically, it has been shown to inhibit the interleukin-6 (IL-6)-induced phosphorylation of both JAK2 and STAT3 in breast cancer stem-like cells. This inhibition prevents the activation and translocation of STAT3 to the nucleus, thereby downregulating the expression of its target genes.

| Signaling Pathway | Molecule | Key Action | Primary Outcome | Reference Cell Systems/Studies |

|---|---|---|---|---|

| Janus Kinase 2 / Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) | This compound (as Pentadecanoic Acid) | Inhibition of phosphorylation | Suppresses cytokine-induced signaling, reducing inflammation and cancer cell stemness. | MCF-7/SC human breast cancer stem-like cells. |

Signaling Pathway Modulation

Histone Deacetylase 6 (HDAC-6) Inhibition

Research into the epigenetic effects of odd-chain fatty acids has identified pentadecanoic acid (C15:0), the saturated analog of this compound, as an inhibitor of Histone Deacetylase 6 (HDAC6). researchgate.netnih.gov HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, playing a crucial role in the regulation of gene expression and other cellular processes. nih.gov The dysregulation of HDACs is linked to the development of cancer, making them a key target for anti-cancer drug development. nih.gov

A study examining five odd-chain fatty acids identified a clear structure-activity relationship, with HDAC6 inhibitory activity increasing with the length of the carbon chain. The observed order of inhibition was: pentadecanoic acid (C15:0) > undecanoic acid (C11:0) > nonanoic acid (C9:0) > heptanoic acid (C7:0) > valeric acid (C5:0). nih.gov This inhibition of HDAC6 by pentadecanoic acid leads to an increase in the acetylation of α-tubulin, a known HDAC6 substrate, in a dose-dependent manner in breast (MCF-7) and lung (A549) cancer cells. nih.gov Molecular docking analyses suggest that the longer aliphatic carbon chain of pentadecanoic acid facilitates a stronger binding to the residues within the HDAC6 active site, which is crucial for its inhibitory potential. nih.gov While these findings are specific to the saturated pentadecanoic acid, they provide a foundational understanding of how C15 fatty acids may interact with HDAC6.

Regulation of Gene Expression

The regulation of gene expression by fatty acids is a complex process often mediated through nuclear receptors that act as transcription factors. mdpi.com In the context of C15 fatty acids, studies on pentadecanoic acid have shown it can modulate specific signaling pathways that culminate in altered gene expression.

In human breast cancer stem-like cells (MCF-7/SC), pentadecanoic acid has been found to suppress the interleukin-6 (IL-6)-induced Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. nih.govdntb.gov.ua The STAT3 transcription factor, when activated, moves into the nucleus and binds to the DNA of target genes, promoting the expression of proteins involved in cell proliferation, survival, and differentiation. nih.gov By inhibiting the phosphorylation and thus the activation of JAK2 and STAT3, pentadecanoic acid effectively downregulates the expression of downstream target genes. nih.gov This leads to a reduction in the expression of markers associated with cancer stemness (CD44, β-catenin) and epithelial-mesenchymal transition (EMT), such as snail, slug, MMP9, and MMP2. nih.gov These findings highlight a specific mechanism by which a C15 fatty acid can regulate gene expression to exert anti-cancer effects. nih.gov

Specific Biological Activities

Immunomodulatory Effects and Anti-Inflammatory Properties

Odd-chain fatty acids are increasingly recognized for their immunomodulatory and anti-inflammatory properties. researchgate.netnih.gov Pentadecanoic acid has demonstrated broad, dose-dependent anti-inflammatory activities across multiple human cell-based systems that mimic various disease states. researchgate.net Similarly, other related fatty acids have shown potent anti-inflammatory effects. For instance, a fraction rich in 9-Hexadecenoic acid was found to significantly reduce the production of inflammatory mediators like interleukin-6 (IL-6), IL-8, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE-2) in cell models. dergipark.org.tr Another study on 8-oxo-9-octadecenoic acid showed it suppressed the production of NO and inflammatory cytokines by inhibiting the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB signaling pathways in macrophages. nih.govresearchgate.net

These findings suggest a common mechanism for certain fatty acids in mitigating inflammation by targeting core inflammatory signaling pathways. While direct studies on this compound are limited, the activities of structurally similar fatty acids provide strong indications of its potential role as an anti-inflammatory agent.

Regulation of Cellular Processes

Research using C2C12 myotubes (skeletal muscle cells) has demonstrated that pentadecanoic acid directly benefits glucose metabolism. nih.govfoodandnutritionresearch.net It significantly promotes both basal and insulin-stimulated glucose uptake. nih.govresearchgate.net The primary mechanism for this effect is the enhanced translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane. nih.govnih.gov

Further investigation into the signaling pathways revealed that pentadecanoic acid's effect is mediated through the activation of the 5'-adenosine monophosphate-activated protein kinase (AMPK) pathway. nih.govfoodandnutritionresearch.net Pentadecanoic acid increases the phosphorylation of AMPK and its downstream substrate, Akt substrate of 160 kDa (AS160). nih.govresearchgate.net The activation of this AMPK-AS160 pathway is crucial for GLUT4 translocation. researchgate.net The use of an AMPK inhibitor was shown to block the effects of pentadecanoic acid, confirming the pathway's role. nih.govfoodandnutritionresearch.net Notably, this action is independent of the classical insulin (B600854) signaling pathway involving the insulin receptor substrate 1 (IRS1) and protein kinase B (Akt). nih.govresearchgate.net This suggests that this C15 fatty acid can enhance glucose uptake and improve insulin sensitivity in muscle cells through a distinct molecular mechanism. nih.gov

Several studies have highlighted the anti-proliferative effects of odd-chain fatty acids on various cancer cell lines. Pentadecanoic acid, specifically, has been shown to exert selective cytotoxic effects on human breast carcinoma stem-like cells (MCF-7/SC) compared to the non-stem parental cells. nih.govnih.gov It reduces the "stemness" of these cells, suppresses their migratory and invasive capabilities, induces cell cycle arrest, and promotes caspase-dependent apoptosis. nih.govdntb.gov.ua

Other odd-chain fatty acids have also shown promise. Heptadecanoic acid (C17:0) inhibits the proliferation of non-small-cell lung cancer (NSCLC) cells, including those resistant to the drug gefitinib. spandidos-publications.comresearchgate.net It was found to induce apoptosis and suppress cell migration in these lung cancer cells. spandidos-publications.com Furthermore, a structurally related methyl-branched monounsaturated fatty acid, (Z)-14-methyl-9-pentadecenoic acid, was found to completely inhibit DNA topoisomerase I at a concentration of 500 μM. nih.govnih.gov Since topoisomerase I is a key target for many anticancer drugs, this finding suggests a potential mechanism for cytotoxicity in cancer cells. nih.gov

Table 1: Summary of Anti-Proliferative Effects of this compound and Related Fatty Acids

| Compound | Cancer Cell Line | Observed Effects | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pentadecanoic acid (C15:0) | MCF-7/SC (Breast Cancer Stem-Like) | Selective cytotoxicity, reduced stemness, suppressed migration/invasion, apoptosis | Inhibits JAK2/STAT3 signaling pathway | nih.gov, nih.gov |

| Heptadecanoic acid (C17:0) | PC-9, PC-9/GR (Non-Small-Cell Lung) | Inhibited cell proliferation, suppressed migration, induced apoptosis | Effective against gefitinib-resistant cells | spandidos-publications.com, researchgate.net |

| (Z)-14-methyl-9-pentadecenoic acid | Not specified | Inhibition of DNA topoisomerase I | Suggests potential for broad cytotoxicity against cancer cells | nih.gov |

Induction of Apoptosis in Neoplastic Cells

Current scientific literature accessible through targeted searches does not provide specific evidence regarding the induction of apoptosis in neoplastic cells by this compound. However, related odd-chain saturated fatty acids have been a subject of study in this area. For instance, Pentadecanoic acid has been shown to promote caspase-dependent apoptosis in human breast carcinoma MCF-7 stem-like cells. nih.govmdpi.comnih.gov Similarly, Heptadecanoic acid has demonstrated the ability to trigger apoptosis in non-small-cell lung cancer cells. spandidos-publications.com These findings suggest a potential area for future investigation into the specific effects of the unsaturated this compound.

Suppression of Cellular Stemness

There is currently a lack of direct research findings on the role of this compound in the suppression of cellular stemness. Research on its saturated counterpart, Pentadecanoic acid, has shown that it can reduce the stemness of human breast cancer stem-like cells (MCF-7/SC). nih.govmdpi.comnih.gov This is achieved by targeting signaling pathways, such as the JAK2/STAT3 pathway, which are crucial for maintaining stem cell characteristics. mdpi.comnih.gov The potential for this compound to exhibit similar properties remains an open question for scientific inquiry.

DNA Topoisomerase I Inhibitory Activity

DNA topoisomerases are essential enzymes that manage the topology of DNA during critical cellular processes like replication and transcription, making them key targets for anticancer drugs. nih.gov While research directly on this compound is limited, studies on a closely related methyl-branched analogue provide significant insight.

A 2007 study reported that (Z)-14-methyl-9-pentadecenoic acid completely inhibits the human placenta DNA topoisomerase I enzyme at a concentration of 500 μM. nih.govnih.govresearchgate.net This inhibitory action is characteristic of cis-monounsaturated fatty acids with chain lengths from C14 to C22, whereas their saturated counterparts, such as palmitic acid, show no such inhibition even at higher concentrations. nih.gov The presence and position of the cis double bond are critical for this inhibitory process. nih.gov For comparison, the well-known inhibitor camptothecin (B557342) showed optimized inhibition at 250 μM in the same study. nih.gov

| Compound | Effective Inhibitory Concentration | Source |

|---|---|---|

| (Z)-14-methyl-9-pentadecenoic acid | 500 μM | nih.govnih.gov |

| Palmitic Acid (Saturated) | No inhibition (>1000 μM) | nih.gov |

| Camptothecin (Control) | 250 μM | nih.gov |

Antimicrobial Activities

Antibacterial Action (e.g., against S. aureus via FabI inhibition)

The enoyl-acyl carrier protein reductase (FabI) is a validated target in the bacterial fatty acid biosynthesis pathway (FAS-II) for developing antibacterial agents, particularly against pathogens like Staphylococcus aureus. nih.gov While various fatty acids are known to possess antibacterial properties, specific research detailing the antibacterial action of this compound against S. aureus or its potential to act as a FabI inhibitor is not available in the reviewed literature. Studies on other unsaturated fatty acids, such as the C16:1 isomers (e.g., sapienic acid and palmitoleic acid), have demonstrated selective antibacterial activity against S. aureus, suggesting that unsaturated fatty acids can be effective antimicrobial agents. oaepublish.com

Antifungal Properties

While direct studies on the antifungal properties of this compound are not prominent, research on a structurally similar fatty acid, (Z)-9-Heptadecenoic acid (C17:1), offers valuable insights. This compound, produced by the yeast-like fungus Pseudozyma flocculosa, is a known biocontrol agent with antifungal properties. researchgate.netnih.gov

The mechanism of action for (Z)-9-Heptadecenoic acid involves disrupting the cytoplasmic membrane of sensitive fungi. nih.gov Its effectiveness is linked to the intrinsic lipid composition of the target fungus, particularly a low sterol content, which makes the membrane more susceptible to the fluidizing effect of the fatty acid. nih.govresearchgate.net This disruption leads to increased membrane permeability and ultimately, cytoplasmic disintegration. nih.gov

| Fungus | Biological Effect | Inhibition Level | Source |

|---|---|---|---|

| Sphaerotheca fuliginea | Conidial Germination | Nearly Complete | nih.gov |

| Botrytis cinerea | Mycelial Growth & Germination | Elevated | nih.gov |

| Cladosporium cucumerinum | Mycelial Growth & Germination | Elevated | nih.gov |

| Idriella bolleyi | Mycelial Growth & Germination | Minimal | nih.gov |

Analytical Methodologies for Z 9 Pentadecenoic Acid in Biological Matrices

Extraction and Derivatization Techniques

The initial and critical steps in the analysis of (Z)-9-Pentadecenoic acid involve its isolation from the intricate environment of biological tissues and fluids, followed by chemical modification to make it suitable for chromatographic analysis.

The extraction of lipids, including this compound, from biological samples like plasma, serum, or tissues is a crucial first step that aims to isolate lipids from other cellular components such as proteins and carbohydrates. The choice of method depends on the nature of the sample and the lipid classes of interest.

Established methods for lipid extraction are widely used, with the Folch and Bligh & Dyer methods being the most referenced. nih.govnih.gov These techniques utilize a mixture of chloroform (B151607) and methanol (B129727) to effectively solubilize lipids.

Folch Method : This method typically uses a chloroform/methanol (2:1, v/v) mixture to homogenize the sample. nih.gov Following extraction, a wash with a salt solution (e.g., 0.9% NaCl) is performed to remove non-lipid contaminants, resulting in a biphasic system where the lower chloroform layer contains the lipids. nih.gov

Bligh & Dyer Method : This technique employs a chloroform/methanol/water (1:2:0.8, v/v/v) single-phase system for the initial extraction. After homogenization, the addition of more chloroform and water creates a two-phase system, with the lipids partitioned into the lower chloroform layer.

The table below summarizes key aspects of these common lipid extraction methods.

| Method | Solvent System | Key Steps | Primary Application |

| Folch | Chloroform/Methanol (2:1, v/v) | Homogenization, addition of salt solution, phase separation. nih.gov | General lipid extraction from tissues and plasma. nih.gov |

| Bligh & Dyer | Chloroform/Methanol/Water | Single-phase extraction followed by phase separation induction. | Lipid extraction from samples with high water content. |

Due to the polar nature of the carboxylic acid group, this compound is typically derivatized to a less polar ester form prior to gas chromatography (GC) analysis. This process, known as esterification, improves the volatility and thermal stability of the fatty acid, leading to better chromatographic separation and peak shape. The most common derivatization is the conversion to fatty acid methyl esters (FAMEs).

Several reagents can be used for this purpose:

Boron trifluoride (BF₃) in methanol : A widely used reagent that effectively catalyzes the methylation of fatty acids.

Methanolic HCl : Prepared by dissolving acetyl chloride in methanol, this reagent is also a common choice for acid-catalyzed esterification.

Base-catalyzed transesterification : For fatty acids present in complex lipids like triglycerides or phospholipids, a base such as sodium methoxide (B1231860) can be used to directly convert them into FAMEs.

The general reaction for the acid-catalyzed esterification of a fatty acid to its corresponding methyl ester is as follows:

R-COOH + CH₃OH --(Acid Catalyst)--> R-COOCH₃ + H₂O

The choice of esterification agent can influence the reaction conditions and efficiency. The following table outlines common esterification reagents and their typical reaction conditions.

| Reagent | Typical Conditions | Advantages |

| Boron trifluoride-methanol | Heating at 60-100°C for a short period. | Effective for both free fatty acids and transesterification. |

| Methanolic HCl | Heating at 80°C for around 20 minutes. jsbms.jp | Can be prepared in the lab. jsbms.jp |

| Sodium Methoxide | Room temperature or gentle heating. | Mild conditions for transesterification. |

Following lipid extraction, it is often necessary to pre-purify or enrich the sample for the fatty acid fraction, especially when analyzing low-abundance species or when interfering compounds are present. Solid-phase extraction (SPE) is a commonly employed technique for this purpose.

SPE utilizes a solid stationary phase packed in a cartridge to separate components of a mixture based on their physical and chemical properties. For fatty acid enrichment, different types of SPE cartridges can be used:

Normal-phase SPE : Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. This can separate lipids into classes based on polarity.

Reversed-phase SPE : Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This is effective for separating fatty acids from more polar or less polar contaminants.

Ion-exchange SPE : Can be used to specifically isolate charged molecules like free fatty acids.

These enrichment strategies help to reduce matrix effects and improve the sensitivity and selectivity of the subsequent chromatographic analysis.

Chromatographic and Spectrometric Approaches

The separation and detection of this compound are primarily achieved through chromatographic techniques coupled with mass spectrometry, which provides both qualitative and quantitative information.

GC-MS is a powerful and widely used technique for the analysis of fatty acids, including this compound, after their conversion to FAMEs. uib.no In GC, the FAMEs are vaporized and separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

For the analysis of this compound methyl ester, a typical GC-MS method would involve:

Injection : A small volume of the sample is injected into the heated inlet of the gas chromatograph.

Separation : A capillary column with a suitable stationary phase (e.g., a polar phase like biscyanopropyl polysiloxane or a non-polar phase like 5% phenyl-polydimethylsiloxane) is used to separate the FAMEs. The oven temperature is programmed to increase gradually to facilitate the elution of compounds with different boiling points.

Detection : The mass spectrometer is operated in either full scan mode to acquire the entire mass spectrum for identification or in selected ion monitoring (SIM) mode for targeted quantification of specific ions, which offers higher sensitivity. ntnu.no

The table below provides an example of typical GC-MS parameters for FAME analysis.

| Parameter | Typical Setting |

| Column | DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temperature of 100°C, ramped to 240°C at 3°C/min |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), offers an alternative to GC-MS for the analysis of fatty acids. A key advantage of LC is that it often does not require derivatization, allowing for the analysis of free fatty acids directly. nih.gov

Reversed-phase liquid chromatography (RPLC) is the most common LC mode for fatty acid analysis. In RPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the fatty acids. nih.gov

For the analysis of this compound by LC-MS, the following aspects are important:

Mobile Phase : The mobile phase often contains additives like a weak acid (e.g., formic acid or acetic acid) or a base (e.g., ammonia) to improve the ionization efficiency of the fatty acids in the mass spectrometer source.

Ionization : Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for fatty acids, typically operated in the negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.gov

Detection : Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity. In MS/MS, a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected and fragmented to produce characteristic product ions, which are then detected. This technique is known as multiple reaction monitoring (MRM) when used for quantification. jsbms.jp

The following table summarizes a typical set of conditions for LC-MS analysis of free fatty acids.

| Parameter | Typical Setting |

| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Gradient | A gradient from a lower to a higher percentage of mobile phase B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Mass Analyzer | Triple Quadrupole or Orbitrap |

| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

Quantification Strategies and Internal Standards

The accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissues is fundamental for understanding its metabolic role. researchgate.net Achieving reliable and reproducible results depends on sophisticated analytical methodologies, primarily centered around chromatography coupled with mass spectrometry, and the critical use of appropriate internal standards to correct for analytical variability. researchgate.netnih.gov

The two predominant strategies for the quantification of fatty acids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govuni-wuppertal.de Both methods offer high sensitivity and selectivity, but differ in their sample preparation requirements and analytical approaches.

Quantification Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust and extensively utilized technique for the comprehensive analysis of fatty acid profiles. nih.gov Due to the low volatility of free fatty acids, a derivatization step is mandatory to convert them into more volatile, non-polar derivatives prior to GC analysis. nih.govnih.gov Common derivatization approaches include the conversion of fatty acids to fatty acid methyl esters (FAMEs) through acid- or base-catalyzed transesterification or to pentafluorobenzyl (PFB) esters. nih.govnih.govresearchgate.net

The general workflow involves lipid extraction from the biological sample, derivatization, and subsequent injection into the GC system. The gas chromatograph separates the individual FAMEs based on their boiling points and polarity, after which the mass spectrometer detects and quantifies the specific ions corresponding to the analyte. thepharmajournal.com Negative chemical ionization GC-MS, particularly after PFB derivatization, provides high sensitivity for fatty acid analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) In recent years, LC-MS/MS has emerged as a powerful alternative for fatty acid quantification, offering high sensitivity and the possibility of analyzing fatty acids directly without derivatization. uni-wuppertal.denih.gov This method typically employs a reversed-phase chromatography column for separation. uni-wuppertal.de Detection is achieved using a triple quadrupole mass spectrometer, often with electrospray ionization (ESI) in negative ion mode, which is highly effective for carboxylic acids. thermofisher.com

Quantification is performed using multiple reaction monitoring (MRM), a highly specific and sensitive mode of operation where a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govjsbms.jp This technique minimizes background interference and allows for the accurate measurement of even low-abundance fatty acids in complex matrices. jsbms.jpnih.gov

Table 1: Comparison of Primary Quantification Methodologies for this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separation of volatile compounds followed by mass-based detection and quantification. | Separation of compounds in liquid phase followed by mass-based detection and quantification. |

| Derivatization | Typically required (e.g., to FAMEs, PFB esters) to increase volatility. nih.gov | Often not required, can analyze free fatty acids directly. uni-wuppertal.de |

| Sensitivity | High, especially with negative chemical ionization. nih.gov | Very high, particularly with Multiple Reaction Monitoring (MRM). nih.govjsbms.jp |

| Selectivity | High, based on retention time and mass-to-charge ratio. | Extremely high, based on retention time and specific precursor-to-product ion transitions (MRM). nih.gov |

| Sample Throughput | Can be lower due to longer run times and derivatization steps. | Can be higher, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. nih.gov |

Internal Standards

The use of an internal standard (IS) is indispensable for accurate quantification in both GC-MS and LC-MS/MS analyses. The IS is added to the sample at the beginning of the workflow to account for analyte loss during sample extraction, purification, and derivatization, as well as to correct for variations in injection volume and instrument response. researchgate.netlipidmaps.org

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., this compound-d₄ or ¹³C₁₅-(Z)-9-Pentadecenoic acid). chromforum.orgisotope.com SIL standards are chemically and physically almost identical to the analyte, meaning they co-elute chromatographically and exhibit the same behavior during extraction and ionization, but are distinguishable by mass in the mass spectrometer. chromforum.org This provides the most accurate correction for any variations during the analytical process.

When a specific SIL standard for this compound is not available or is cost-prohibitive, structurally similar compounds that are not naturally present in the biological matrix are used. lipidmaps.org Odd-chain fatty acids are excellent candidates for this purpose. Pentadecanoic acid (C15:0) and Heptadecanoic acid (C17:0) are commonly employed as internal standards in fatty acid analysis because they are typically found at very low concentrations in human and animal tissues. sigmaaldrich.comnih.gov Deuterated analogs of other common fatty acids, such as Palmitic acid-d₃ or Stearic acid-d₃, are also frequently used. lipidmaps.org

Table 2: Examples of Internal Standards for Fatty Acid Quantification in Biological Matrices

| Internal Standard | Chemical Formula | Rationale for Use | Primary Analytical Platform(s) |

|---|---|---|---|

| Stable Isotope-Labeled this compound (e.g., d₄) | C₁₅H₂₄D₄O₂ | Gold Standard: Near-identical chemical and physical properties to the analyte, providing the most accurate correction. chromforum.orgisotope.com | GC-MS, LC-MS/MS |

| Pentadecanoic acid (C15:0) | C₁₅H₃₀O₂ | Structurally similar odd-chain fatty acid with low endogenous abundance in many biological systems. sigmaaldrich.com | GC-MS, LC-MS/MS |

| Heptadecanoic acid (C17:0) | C₁₇H₃₄O₂ | Odd-chain fatty acid not commonly found in high concentrations in biological samples, minimizing interference. lipidmaps.orgnih.gov | GC-MS, LC-MS/MS |

| Palmitic acid-d₃ | C₁₆H₂₉D₃O₂ | Stable isotope-labeled analog of a common saturated fatty acid; distinguishable by mass from its endogenous counterpart. lipidmaps.org | GC-MS, LC-MS/MS |

| Oleic acid-d₂ | C₁₈H₃₂D₂O₂ | Stable isotope-labeled analog of a common monounsaturated fatty acid. lipidmaps.org | GC-MS, LC-MS/MS |

Computational and in Silico Investigations of Z 9 Pentadecenoic Acid

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and interaction between a ligand, such as a fatty acid, and a protein receptor.

For instance, studies on the methylated analog, (Z)-14-methyl-9-pentadecenoic acid, have shown inhibitory activity against topoisomerase I through experimental assays, but this research did not include molecular docking simulations to elucidate the specific binding interactions. The absence of dedicated molecular docking research on (Z)-9-Pentadecenoic acid means that detailed information regarding its potential protein targets, binding affinities, and the specific amino acid interactions that would stabilize such binding remains to be determined.

Table 1: Summary of Molecular Docking Studies for this compound

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Research Findings |

|---|

Predictive Modeling of Biological Pathways and Interactions

Predictive modeling of biological pathways involves the use of computational algorithms and bioinformatics databases to forecast the biological processes that a specific compound is likely to modulate. These models can predict a compound's mechanism of action, potential therapeutic effects, and off-target interactions based on its chemical structure.

As with molecular docking, there is a lack of specific predictive modeling studies in the scientific literature for this compound. While general platforms and methodologies for predicting the biological pathways of chemical compounds exist, their specific application to this compound has not been published.

Research on the saturated counterpart, pentadecanoic acid (C15:0), has utilized cell-based assays to explore its broad range of biological activities, which may suggest potential pathways for investigation. However, these are experimental findings and not the result of predictive computational models. Therefore, the biological pathways and molecular interactions that this compound may influence remain largely uncharacterized from a predictive modeling perspective.

Table 2: Predicted Biological Pathways and Interactions for this compound

| Predicted Pathway/Interaction | Computational Method | Key Predicted Molecular Targets | Supporting Evidence |

|---|

The computational and in silico investigation of this compound is a field with significant potential for future research. Currently, there is a clear gap in the scientific literature regarding specific molecular docking studies and predictive modeling of its biological pathways. Such studies would be invaluable for uncovering the therapeutic potential and mechanisms of action of this fatty acid. Future research efforts in this area are necessary to build a comprehensive understanding of the bioactivity of this compound from a computational perspective.

Future Research Directions for Z 9 Pentadecenoic Acid Studies

Elucidation of Novel Biological Activities

While some odd-chain fatty acids are recognized for their biological roles, the specific bioactivities of (Z)-9-Pentadecenoic acid are not yet fully characterized. A significant future research direction lies in the systematic exploration and elucidation of its novel biological functions. Building upon the known activities of structurally similar fatty acids, which include anti-inflammatory and antimicrobial properties, future studies can be strategically designed to uncover new therapeutic potentials. frontiersin.orgresearchgate.net

Key areas for investigation should include:

Anticancer Potential: Research has demonstrated that certain cis-monounsaturated fatty acids can inhibit enzymes like topoisomerase I, which are critical for DNA replication in cancer cells. nih.govresearchgate.net Future studies should assess the specific inhibitory activity of this compound against various topoisomerase enzymes and its cytotoxic effects on a broad range of cancer cell lines.

Antimicrobial and Antifungal Activity: Related odd-chain fatty acids, such as (Z)-9-heptadecenoic acid, have shown promise as antimicrobial and antifungal agents. researchgate.net Comprehensive screening of this compound against a panel of pathogenic bacteria and fungi is warranted to determine its spectrum of activity and potential as a novel antibiotic or antifungal compound.

Immunomodulatory Effects: The role of fatty acids in modulating the immune system is an area of intense research. Investigations into how this compound affects key inflammatory pathways, cytokine production, and the function of immune cells like macrophages and T-lymphocytes could reveal potent anti-inflammatory or immune-regulating properties. frontiersin.org

A proposed research framework for exploring these activities is outlined in the table below.

| Research Area | Proposed Investigation | Potential Outcome |

| Anticancer | In vitro cytotoxicity assays against various cancer cell lines (e.g., breast, colon, lung). Topoisomerase I inhibition assays. | Identification of specific anticancer activity and mechanism of action. |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) testing against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli). | Discovery of novel antibacterial properties. |

| Antifungal | Antifungal susceptibility testing against clinically relevant fungi (e.g., Candida albicans, Aspergillus fumigatus). | Development of a new class of antifungal agents. |

| Immunomodulation | Analysis of cytokine expression (e.g., TNF-α, IL-6, IL-10) in immune cells treated with the compound. | Uncovering of anti-inflammatory properties for treating autoimmune or inflammatory diseases. |

Advanced Metabolic Pathway Engineering for Sustainable Production

The natural abundance of this compound is low, necessitating the development of efficient and sustainable production methods for its study and potential commercialization. Metabolic engineering of microorganisms, particularly oleaginous yeasts like Yarrowia lipolytica, offers a promising platform for the de novo biosynthesis of this odd-chain fatty acid. nih.govmdpi.com

Future research should focus on sophisticated metabolic engineering strategies to enhance production titers. The biosynthesis of odd-chain fatty acids hinges on the availability of the precursor molecule, propionyl-CoA. frontiersin.org Therefore, engineering efforts should be directed towards augmenting the intracellular pool of this key building block.

Advanced strategies for pathway engineering include:

Enhancing Propionyl-CoA Supply: Overexpression of genes involved in pathways that synthesize propionyl-CoA, such as the threonine pathway or the methylmalonyl-CoA pathway, can significantly boost the precursor supply. frontiersin.org

Blocking Competing Pathways: Utilizing gene-editing technologies like CRISPR-Cas9 to knock out or downregulate enzymes that divert propionyl-CoA or other key intermediates towards competing metabolic pathways, thereby channeling metabolic flux towards the desired product.

Enzyme Engineering: Modifying key enzymes in the fatty acid synthesis pathway to improve their efficiency, substrate specificity, or catalytic activity for the production of odd-chain fatty acids.

Optimization of Fermentation Conditions: Fine-tuning culture conditions such as carbon and nitrogen sources, pH, and oxygen levels is crucial to maximize cell growth and lipid accumulation in engineered strains. mdpi.com The use of inexpensive feedstocks and industrial by-products could also reduce production costs. nih.govmdpi.com

The table below summarizes key genetic targets for enhancing production in a microbial host like Y. lipolytica.

| Engineering Strategy | Genetic Target / Approach | Expected Impact |

| Precursor Enhancement | Overexpress genes from the threonine biosynthesis pathway. | Increased intracellular pool of propionyl-CoA. |

| Pathway Optimization | Downregulate or knockout genes involved in β-oxidation. | Prevent degradation of the synthesized fatty acids. |

| Flux Control | Overexpress ATP-citrate lyase and malic enzyme genes. | Increased supply of cytosolic acetyl-CoA for fatty acid elongation. mdpi.com |

| Host Strain Improvement | Engineer the host to utilize cheaper carbon sources like sucrose. | Reduced production costs for industrial-scale fermentation. mdpi.com |

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a holistic view of this compound's role in biological systems, future research must move beyond single-gene or single-pathway analyses. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics/lipidomics—provides a powerful, systems-level approach to understanding its biosynthesis, regulation, and functional impact. duke.edumdpi.com

By applying multi-omics approaches to microbial production strains or human cells treated with this compound, researchers can:

Identify Novel Regulatory Elements: Transcriptomic and proteomic analyses can reveal previously unknown genes and proteins whose expression levels change in response to the production or presence of this compound, uncovering new regulatory networks.

Map Global Metabolic Responses: Metabolomic and lipidomic profiling can provide a comprehensive snapshot of the cellular metabolic state, identifying bottlenecks in production pathways and revealing how the fatty acid perturbs cellular metabolism. duke.edu

Uncover Mechanisms of Action: In studying the biological activities of this compound, multi-omics can help identify the molecular pathways it modulates. For instance, proteomic analysis of treated cancer cells could pinpoint the specific proteins and signaling cascades affected by the compound, clarifying its mechanism of action.

Discover Biomarkers: Integrated analysis can help identify robust biomarkers associated with high-yield production in engineered microbes or specific physiological responses in human systems. duke.edumdpi.com

The integration of these complex datasets will be instrumental in building predictive models of the metabolic and regulatory networks governing this compound, accelerating both the optimization of its production and the discovery of its therapeutic applications.

| Omics Layer | Research Question | Expected Insights |

| Genomics | What genetic variations are associated with higher production capacity? | Identification of key genes for targeted engineering. |

| Transcriptomics | How does the cell's gene expression profile change during high-yield production or upon treatment? | Understanding of regulatory responses and identification of off-target effects. |

| Proteomics | Which proteins are directly involved in the synthesis, transport, or biological activity of the compound? | Elucidation of enzymatic pathways and protein-level regulatory mechanisms. |

| Metabolomics/Lipidomics | How does the production or presence of this compound alter the global metabolic and lipid profiles of the cell? | Mapping of metabolic flux, identification of bottlenecks, and discovery of downstream effects. |

Q & A

Q. What analytical techniques are recommended for identifying this compound in complex biological matrices?

- Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns and electrospray ionization (ESI) in negative ion mode is optimal for detecting this compound in serum or tissue samples. For structural confirmation, tandem MS (MS/MS) fragmentation patterns (e.g., m/z 263.2 → 245.2 [M-H-H2O]⁻) and retention time matching against standards are essential. Nuclear magnetic resonance (NMR) can further resolve double-bond geometry via coupling constants (J = 10–12 Hz for Z-isomers) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Per safety data sheets (SDS), researchers must use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of aerosols. Static discharge must be mitigated using grounded equipment, and waste must be disposed via certified hazardous waste services to prevent environmental contamination .

Q. What are the primary biological roles of this compound in mammalian systems?

- Methodological Answer: this compound modulates lipid metabolism and inflammatory responses. In rodent models, it reduces pro-inflammatory cytokines (e.g., IL-6, TNF-α) by inhibiting NF-κB signaling. Its role in sebum composition also suggests involvement in maintaining skin barrier integrity. Dose-dependent effects (10–100 µM) should be validated using ELISA or Western blotting in cell cultures .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in catalytic metathesis reactions while minimizing side products?

- Methodological Answer: Reaction optimization requires balancing catalyst activity and substrate steric effects. Using second-generation Grubbs catalysts (e.g., RuCl2(IMes)(PCy3)) at 40–60°C in toluene improves turnover frequency. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS helps identify byproducts like dienes or cross-metathesis derivatives. Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate, 9:1) enhances purity .

Q. What strategies resolve contradictions between in vitro and in vivo studies on the anti-inflammatory effects of this compound?

- Methodological Answer: Discrepancies often arise from bioavailability differences. In vitro models may lack metabolic enzymes that modify the compound in vivo. To address this, researchers should:

- Use isotopic tracing (e.g., ¹³C-labeled this compound) to track metabolic fate.

- Validate findings in ex vivo systems (e.g., primary hepatocytes) and transgenic animal models.

- Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine experimental design and ensure translatability .

Q. How do structural differences between (Z)- and (E)-isomers of 9-Pentadecenoic acid affect biological activity?

- Methodological Answer: The Z-isomer’s bent conformation enhances membrane fluidity and receptor binding compared to the linear E-isomer. Differential scanning calorimetry (DSC) can quantify phase transition temperatures in lipid bilayers. Computational docking studies (e.g., AutoDock Vina) further predict interactions with targets like PPAR-γ. Biological assays (e.g., IC50 comparisons in COX-2 inhibition) should accompany structural analyses .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in metabolic studies of this compound?

- Methodological Answer: Non-linear regression models (e.g., log-logistic or Hill equations) are ideal for dose-response curves. For metabolomics data, orthogonal partial least squares-discriminant analysis (OPLS-DA) identifies significant biomarkers (VIP >1.0). Pairwise comparisons (e.g., Student’s t-test with Bonferroni correction) should validate differences between treatment groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.